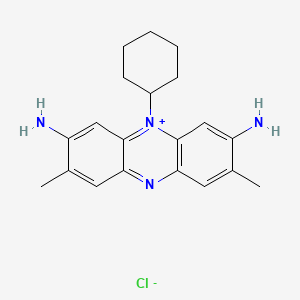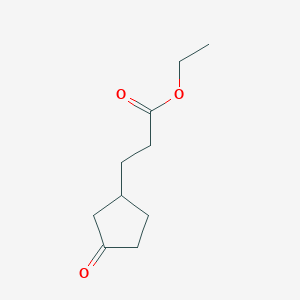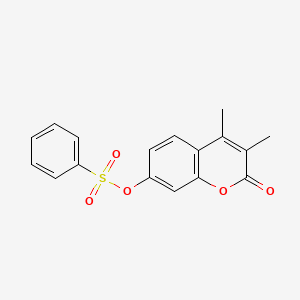
2-amino-9-butyl-9H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine, 9-butyl- is a derivative of guanine, a purine base found in nucleic acids such as DNA and RNA. The chemical formula for guanine, 9-butyl- is C₉H₁₃N₅O, and it has a molecular weight of 207.23 g/mol
Preparation Methods
The synthesis of guanine, 9-butyl- typically involves the reaction of guanine with butylating agents under specific conditions. One common method is the alkylation of guanine using butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Guanine, 9-butyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert guanine, 9-butyl- to its amine derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-guanine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Guanine, 9-butyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying purine chemistry.
Biology: This compound can be used in studies involving nucleic acid interactions and modifications.
Medicine: Research into guanine derivatives often explores their potential as antiviral or anticancer agents due to their ability to interact with nucleic acids.
Mechanism of Action
The mechanism of action of guanine, 9-butyl- involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with complementary bases in DNA or RNA, influencing the stability and function of these molecules. Additionally, guanine, 9-butyl- may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Guanine, 9-butyl- can be compared with other guanine derivatives such as:
Guanosine: A nucleoside comprising guanine attached to a ribose ring.
Deoxyguanosine: Similar to guanosine but with a deoxyribose sugar.
Isoguanosine: An isomer of guanosine with different hydrogen bonding properties.
Properties
CAS No. |
93905-75-0 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-9-butyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15) |
InChI Key |
RITMSEHRRVJGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)

![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)


![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)


![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
